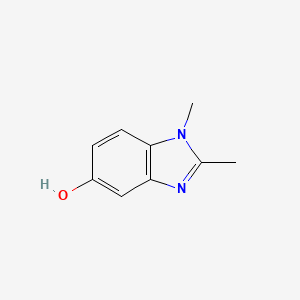

1,2-dimethyl-1H-1,3-benzodiazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-dimethyl-1H-1,3-benzodiazol-5-ol, also known as DMBO or Midazolam, is a benzodiazepine derivative that has been used as a sedative, hypnotic, and anxiolytic agent in clinical settings. It is a water-soluble compound with a molecular weight of 324.36 g/mol. DMBO has been widely used in the medical field due to its fast onset of action, short duration of effect, and high potency.

科学的研究の応用

Synthesis and Characterization of Complexes

- The synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, including detailed studies on their formation, structural determination through X-ray diffraction, and stability analysis, show the versatility of pyrazolic derivatives in coordinating with metal ions for potential applications in catalysis and material science (Guerrero et al., 2008).

Potential Antipsychotic Agents

- Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed novel compounds with antipsychotic-like profiles in behavioral animal tests. These compounds, showing significant interaction with neurotransmitter receptors, highlight the therapeutic potential of pyrazole derivatives in psychiatric medication without the common side effects associated with dopamine receptor interaction (Wise et al., 1987).

Fluorescence and Colorimetric Sensors

- Novel 2,1,3-benzothiadiazole derivatives have been developed as selective fluorescent and colorimetric sensors for fluoride ion. These compounds, with their specific interaction and high sensitivity towards fluoride ion, underscore the importance of structured organic derivatives in analytical and environmental chemistry (Wu et al., 2016).

Organic Synthesis Enhancements

- Advances in the selective 2'-benzoylation of protected ribonucleosides and the synthesis of oligoribonucleotides on solid support, leveraging protective group chemistry, reflect the critical role of modified organic compounds in nucleic acid chemistry and potential therapeutic applications (Kempe et al., 1982).

作用機序

Target of Action

It’s worth noting that imidazole-containing compounds, such as benzimidazoles, have been found to interact with a variety of therapeutic targets due to their structural features and electron-rich environment .

Mode of Action

Benzimidazole compounds have been reported to interact with various enzymes involved in a wide range of therapeutic uses . They have shown promising application in biological and clinical studies .

Biochemical Pathways

Imidazole derivatives have been associated with several biochemical reactions, including domino ring-opening redox amidation, knoevenagel condensation, intramolecular stereoselective protonation, grignard allylic substitution, and acylation of alcohols .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole compounds have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

It’s worth noting that benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media, basic media, and salt solutions .

特性

IUPAC Name |

1,2-dimethylbenzimidazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-8-5-7(12)3-4-9(8)11(6)2/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMVTZCMOLFYCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2755663.png)

![1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2755666.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B2755668.png)

![2-(Furan-2-yl)-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755671.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2755672.png)

![[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2755680.png)